An In-depth Technical Guide to 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive technical overview of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this valuable scaffold, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-6-methoxy-7-azaindole, belongs to the pyrrolopyridine class of heterocycles.[1] The 7-azaindole core is a bioisostere of both indole and the purine base adenine, making it a privileged scaffold in medicinal chemistry.[1][2] This structural mimicry allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases. Consequently, 7-azaindole derivatives are prominently featured in the development of targeted therapies, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2][3]
The specific substitution pattern of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine offers distinct advantages for drug design. The chlorine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the methoxy group at the 6-position modulates the electronic properties and steric profile of the molecule, influencing target binding and pharmacokinetic properties. This guide will explore the fundamental chemistry that makes this compound a valuable starting material for creating diverse chemical libraries.
Caption: Bioisosteric relationship of the 7-azaindole scaffold.
Physicochemical and Spectroscopic Profile
The fundamental properties of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1190315-07-1 | [4][5] |
| Molecular Formula | C₈H₇ClN₂O | [4][5] |
| Molecular Weight | 182.61 g/mol | [4][5] |
| Appearance | Off-White Powder / Solid | [5] |
| Purity | ≥97% (Typical) | [4][5] |
| Storage | Sealed in dry, 2-8°C, keep in dark place | [4] |
| IUPAC Name | 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | [5] |
| Synonyms | 5-Chloro-6-Methoxy-7-azaindole | [4] |
Table 2: Computed Properties for In Silico Modeling
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | [4] |
| LogP (Partition Coefficient) | 2.2249 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The C2 and C3 protons of the pyrrole ring will appear as doublets. The C4 proton on the pyridine ring will likely be a singlet. The N1-H proton of the pyrrole will present as a broad singlet, and the methoxy group protons will be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will display eight unique carbon signals. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chlorine atom and nitrogen atoms.
-
Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Synthesis Methodologies
The synthesis of substituted 7-azaindoles can be approached through various strategies, typically involving the construction of the fused ring system from either a pyridine or a pyrrole precursor.[6][7][8] A common and flexible approach involves a multi-step sequence starting from a commercially available substituted pyridine.
Caption: A plausible synthetic workflow for 7-azaindole derivatives.
Protocol: Representative Synthesis via Sonogashira Coupling and Cyclization
This protocol is a representative example based on established methodologies for synthesizing the 7-azaindole core.[1] The causality behind this choice is its high degree of reliability and adaptability for creating a wide range of substituted analogs.
Step 1: Palladium-Catalyzed Sonogashira Coupling
-
System Setup: To a dry, inert-atmosphere reaction vessel, add the starting material (e.g., a di-halogenated 2-aminopyridine), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI).
-
Reagent Addition: Dissolve the starting materials in a suitable degassed solvent system like a mixture of dioxane and water or THF and triethylamine.
-
Alkynylation: Add the alkyne coupling partner (e.g., trimethylsilylacetylene). The TMS group serves as a protecting group and facilitates purification.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., N₂ or Ar). The reaction progress is monitored by TLC or LC-MS until the starting material is consumed. The palladium catalyst facilitates the C-C bond formation between the pyridine ring and the alkyne.
-
Work-up and Purification: After cooling, perform an aqueous work-up to remove inorganic salts. The organic layer is dried and concentrated. The crude product is then purified by silica gel column chromatography.
Step 2: Deprotection and Intramolecular Cyclization
-
Deprotection: Dissolve the purified alkynylated pyridine from Step 1 in a solvent like methanol. Add a base such as potassium carbonate or sodium methoxide to remove the trimethylsilyl protecting group.
-
Cyclization: Upon gentle heating, the deprotected alkyne undergoes an intramolecular cyclization, where the amino group attacks the alkyne to form the pyrrole ring of the 7-azaindole scaffold. This step is often driven by the formation of the stable aromatic system.
-
Isolation: After the reaction is complete, neutralize the mixture, remove the solvent under reduced pressure, and purify the final product by recrystallization or column chromatography to yield the desired 7-azaindole derivative.
Chemical Reactivity and Key Transformations
The reactivity of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is dictated by the interplay of its two fused aromatic rings and the attached functional groups.
-
Pyrrole Ring (Positions 1, 2, 3): The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The N-H at position 1 is acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation, a common strategy to block the N-H as a hydrogen bond donor or to introduce groups that modulate solubility.
-
Pyridine Ring (Positions 4, 5, 6): The pyridine ring is generally electron-deficient. The chlorine atom at C5 is an excellent leaving group for nucleophilic aromatic substitution or, more commonly, serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the precise installation of aryl, heteroaryl, amine, or alkyne groups, which is fundamental for structure-activity relationship (SAR) studies.[1]
Caption: Key reactivity sites on the 7-azaindole core.
Protocol: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol details a cornerstone reaction in medicinal chemistry, enabling the formation of a C-C bond at the chloro-substituted position.[1] This is a field-proven method for elaborating core scaffolds.
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst [e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, or a pre-catalyst like Pd(dppf)Cl₂], and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and water. The choice of solvent and base is critical and depends on the specific substrates.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C), often using microwave irradiation to accelerate the reaction. Monitor progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue using silica gel column chromatography to isolate the C5-arylated or C5-heteroarylated product.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly valuable core in modern drug discovery.[1][3] Its ability to mimic natural purines allows it to effectively target ATP-dependent enzymes.
-
Kinase Inhibitors: This is the most prominent application. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFR), Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), and Cyclin-Dependent Kinases (CDKs).[2][3][9][10] The N1-H and the pyridine N7 atom often form key hydrogen bonds with the "hinge" region of the kinase active site.
-
Other Therapeutic Areas: Beyond oncology, the scaffold has been explored for its potential in treating inflammatory conditions, viral diseases, and neurological disorders.[11]
Caption: Use as a building block for generating a chemical library.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][12]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Keep container tightly closed.
References
-
Haukedal, H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5199. [Link]
- Bemis, G., et al. (2006). 1H-pyrrolo[2,3-b]pyridines.
-
Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1369. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 417-422. [Link]
-
Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(1), 45-66. [Link]
-
Ghorab, M. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11226-11241. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Hughes, T. V., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4987. [Link]
-
Jana, A., & Ghorai, P. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(26), 10011-10022. [Link]
-
Sharma, V., & Kumar, V. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(15), 4236-4261. [Link]
-
Yang, L., et al. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 11(10), 1222. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Kumar, V., & Sharma, V. (2018). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 83(15), 8217-8228. [Link]
-
Li, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. [Link]
-
Al-Otaibi, M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine 97% | CAS: 1190315-07-1 | AChemBlock [achemblock.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]
